Integrin Antagonists 27

Übersicht

Beschreibung

Integrin Antagonists 27 is a small molecule that functions as an antagonist to the integrin αvβ3 receptor. This compound has shown significant potential as an anticancer agent due to its high binding affinity and ability to inhibit integrin-mediated cell adhesion and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Integrin Antagonists 27 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Integrin-Antagonisten 27 unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Integrin-Antagonisten 27 haben ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung von Integrin-vermittelter Zellhaftung und Signalwegen eingesetzt.

Biologie: Untersucht für seine Rolle bei der Hemmung der Proliferation und Metastasierung von Krebszellen.

Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten und entzündlicher Erkrankungen untersucht.

Industrie: In der Entwicklung neuer Antikrebsmedikamente und Integrin-gerichteter Therapien eingesetzt

5. Wirkmechanismus

Integrin-Antagonisten 27 üben ihre Wirkung aus, indem sie an den Integrin-αvβ3-Rezeptor binden und so seine Wechselwirkung mit extrazellulären Matrixproteinen hemmen. Diese Störung der Integrin-vermittelten Signalwege führt zu einer verminderten Zellhaftung, Migration und Proliferation. Die Verbindung zielt speziell auf die Ligandenbindungsdomäne des Integrin-Rezeptors ab und verhindert die Aktivierung von nachgeschalteten Signalkaskaden, die an der Progression und Metastasierung von Krebs beteiligt sind .

Ähnliche Verbindungen:

Abciximab: Ein Antikörperfragment, das den Integrin-αIIbβ3-Rezeptor anvisiert.

Eptifibatide: Ein niedermolekularer Inhibitor des Integrin-αIIbβ3-Rezeptors.

Tirofiban: Ein weiterer niedermolekularer Inhibitor des Integrin-αIIbβ3-Rezeptors.

Einzigartigkeit: Integrin-Antagonisten 27 sind einzigartig aufgrund ihrer hohen Bindungsaffinität für den Integrin-αvβ3-Rezeptor und ihrer Fähigkeit, mehrere Integrin-vermittelte Wege zu hemmen. Im Gegensatz zu anderen Integrin-Antagonisten, die in erster Linie den αIIbβ3-Rezeptor anvisieren, zielt Integrin-Antagonisten 27 speziell auf den αvβ3-Rezeptor ab, was ihn zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht .

Wirkmechanismus

Integrin Antagonists 27 exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with extracellular matrix proteins. This disruption of integrin-mediated signaling pathways leads to reduced cell adhesion, migration, and proliferation. The compound specifically targets the ligand-binding domain of the integrin receptor, preventing the activation of downstream signaling cascades involved in cancer progression and metastasis .

Vergleich Mit ähnlichen Verbindungen

Abciximab: An antibody fragment that targets the integrin αIIbβ3 receptor.

Eptifibatide: A small-molecule inhibitor of the integrin αIIbβ3 receptor.

Tirofiban: Another small-molecule inhibitor of the integrin αIIbβ3 receptor.

Uniqueness: Integrin Antagonists 27 is unique due to its high binding affinity for the integrin αvβ3 receptor and its ability to inhibit multiple integrin-mediated pathways. Unlike other integrin antagonists that primarily target the αIIbβ3 receptor, this compound specifically targets the αvβ3 receptor, making it a promising candidate for anticancer therapy .

Eigenschaften

IUPAC Name |

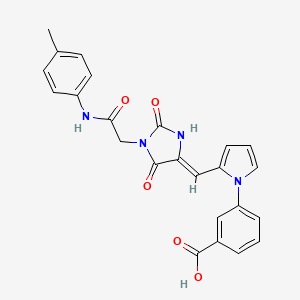

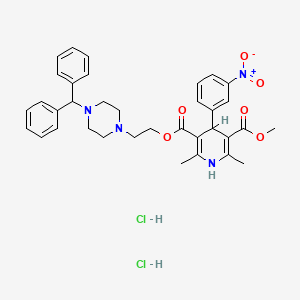

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKKLXERBMNHP-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)

![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)